N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methylpropyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)12-20-18(23)17(22)19-8-9-21-10-11-24-16(13-21)15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQAHBUFUMRCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NCCN1CCOC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves the following steps:
Formation of the Morpholine Derivative: The initial step involves the synthesis of 2-(2-phenylmorpholino)ethylamine through the reaction of morpholine with phenylacetaldehyde under acidic conditions.
Oxalamide Formation: The next step involves the reaction of the morpholine derivative with oxalyl chloride to form the oxalamide intermediate.
Isobutylation: Finally, the oxalamide intermediate is reacted with isobutylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the phenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine or phenyl derivatives.
Scientific Research Applications
N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Physicochemical and Functional Properties
Thermal Stability and Gelation
- Isobutyl-substituted oxalamides (e.g., target compound) exhibit low thermal stability due to steric hindrance from branched alkyl groups but demonstrate high solvent stability in FAEs (fatty acid esters) .
- In contrast, aromatic-substituted oxalamides like bis(PhAlaOH)benzyl show superior thermal stability (>100°C) and robust gelation via hydrogen bonding and van der Waals interactions .
Key Research Findings
Substituent-Driven Solubility :
- Branched alkyl groups (isobutyl, sec-butyl) reduce crystallinity but enhance compatibility with lipophilic solvents like ethyl laurate .
- Aromatic substituents (e.g., dimethoxybenzyl) improve binding to taste receptors (hTAS1R1/hTAS1R3), critical for flavor applications .
Drug Release Kinetics: Organogels with isobutyl-type oxalamides show pH-dependent drug release, modulated by amino alcohol interactions .
Antimicrobial Activity :
- Halogenated aryl oxalamides (e.g., GMC-1) inhibit microbial growth, whereas alkyl derivatives lack reported activity .
Biological Activity
N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide is a compound that has garnered attention for its potential biological activities, particularly as a guanylate cyclase C (GCC) agonist. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 317.39 g/mol
This structure features a morpholine ring, which is significant for its interaction with biological targets.
This compound acts primarily as an agonist for guanylate cyclase C (GCC). This mechanism involves the stimulation of GCC, leading to increased levels of cyclic guanosine monophosphate (cGMP), which plays a crucial role in various physiological processes including vasodilation and intestinal fluid secretion.
1. GCC Agonism
Research has demonstrated that this compound effectively activates GCC, which is implicated in the regulation of intestinal motility and fluid secretion. Activation of GCC has therapeutic implications in conditions such as constipation and irritable bowel syndrome.
2. Anti-inflammatory Effects
Studies suggest that this compound exhibits anti-inflammatory properties. It appears to modulate inflammatory pathways by influencing cytokine production and reducing oxidative stress markers in cellular models.
3. Anticancer Potential
Preliminary investigations indicate that the compound may have anticancer effects, particularly in colorectal cancer models. By enhancing cGMP levels, it may induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies and Research Findings
Safety and Toxicology
Toxicological assessments have indicated that this compound has a favorable safety profile at therapeutic doses. However, further studies are warranted to fully understand its long-term effects and potential side effects.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N1-isobutyl-N2-(2-(2-phenylmorpholino)ethyl)oxalamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves two critical steps: (1) functionalization of the morpholino-ethylamine intermediate and (2) oxalamide bond formation. For the morpholino moiety, acylation using isobutyl chloride or isobutyryl chloride in the presence of a base (e.g., pyridine or triethylamine) is common. The oxalamide bridge is formed via reaction with oxalyl chloride under anhydrous conditions. Optimization includes controlling stoichiometry (1:1.2 molar ratio for amine:oxalyl chloride) and using inert solvents (THF or DCM). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Focus on the oxalamide NH protons (δ 10.5–11.0 ppm, broad singlet) and the morpholino ring protons (δ 3.5–4.0 ppm, multiplet). The isobutyl group shows characteristic doublets at δ 0.9–1.1 ppm (CH3) and δ 1.8–2.0 ppm (CH) .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For C20H28N3O3, expected m/z = 358.2125 .
- IR : Key bands include N-H stretch (~3178 cm⁻¹) and C=O stretches (~1690 cm⁻¹ for oxalamide) .
Q. How does the morpholino substituent influence the compound’s physicochemical properties?
- Methodological Answer : The morpholino group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its oxygen atom’s hydrogen-bonding capacity. It also increases conformational rigidity, which can be confirmed via X-ray crystallography or DFT calculations. LogP values (predicted via software like MarvinSketch) typically decrease by ~0.5–1.0 compared to non-morpholino analogs, affecting bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in kinase inhibition assays?
- Methodological Answer : Contradictions often arise from assay conditions. Standardize protocols:
- Use consistent ATP concentrations (e.g., 10 µM for competitive inhibition studies).
- Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
- Control for solvent effects (DMSO ≤0.1% v/v). Cross-reference with structural analogs (e.g., N1-cyclopentyl variants) to isolate the role of the isobutyl group .
Q. What strategies are recommended for improving metabolic stability without compromising target affinity?
- Methodological Answer :
- Isotere Replacement : Substitute the oxalamide’s oxygen with CF2 or sulfonamide groups to reduce esterase susceptibility.
- Prodrug Design : Mask the morpholino nitrogen with acetyl or PEG-based groups, cleaved in vivo.
- Deuterium Labeling : Introduce deuterium at the isobutyl group’s β-position to slow CYP450-mediated oxidation .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for soluble epoxide hydrolase (sEH)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with sEH’s crystal structure (PDB: 4DJP). Prioritize interactions with Tyr383 and Asp335.
- MD Simulations : Analyze binding stability (RMSD <2.0 Å over 100 ns) and hydrogen-bond occupancy (>80% with His524).
- QSAR : Correlate substituent electronegativity (Hammett σ) with IC50 values to predict activity .
Q. What experimental approaches can validate polymorphic forms, and how do they impact dissolution kinetics?
- Methodological Answer :
- PXRD : Identify distinct diffraction peaks (e.g., Form I at 2θ = 12.4°, Form II at 2θ = 15.7°).
- DSC : Measure melting points (ΔH fusion differences >5 J/g indicate polymorphism).
- Dissolution Testing : Use USP Apparatus II (50 rpm, pH 6.8 buffer). Polymorphs with higher surface energy (Form II) often exhibit 20–30% faster dissolution .
Data Contradiction Analysis
Q. Discrepancies in reported cytotoxicity (IC50) values across cell lines: How to troubleshoot?
- Methodological Answer :
- Cell Line Authentication : Use STR profiling to rule out contamination.
- Assay Consistency : Ensure uniform seeding density (e.g., 5,000 cells/well) and incubation time (72 hr).
- Control Compounds : Include staurosporine as a positive control (IC50 ~10 nM in HeLa). Normalize data to mitochondrial activity (MTT vs. resazurin assays) .
Safety and Toxicology
Q. What in vitro assays are critical for preliminary genotoxicity assessment?
- Methodological Answer :
- Ames Test : Use S. typhimurium TA98 and TA100 strains (±S9 metabolic activation) at concentrations up to 5000 µg/plate. A ≥2-fold increase in revertants indicates risk.
- Micronucleus Assay : Treat CHO-K1 cells for 24 hr, score micronuclei via flow cytometry. Threshold: >3% micronucleated cells at 10 µM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
